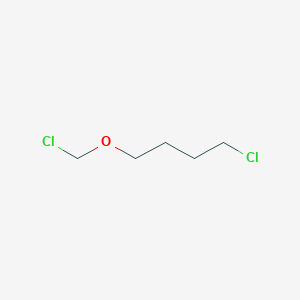![molecular formula C11H24N2O2 B6235684 tert-butyl N-[3-(propylamino)propyl]carbamate CAS No. 213327-33-4](/img/no-structure.png)
tert-butyl N-[3-(propylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(propylamino)propyl]carbamate (TBC) is a versatile molecule that has been used as a reagent in numerous scientific experiments and studies. It is a colorless, odorless, and relatively non-toxic organic compound. It has a wide range of uses in organic synthesis, and is also used as a catalyst in biochemical and physiological studies.
Mechanism Of Action
Tert-butyl N-[3-(propylamino)propyl]carbamate acts as a catalyst in biochemical and physiological processes. It helps to speed up the rate of reaction by lowering the activation energy required for the reaction to occur. It also helps to stabilize the intermediate products of the reaction, allowing them to be produced in larger quantities.
Biochemical and Physiological Effects
tert-butyl N-[3-(propylamino)propyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to possess antifungal and antiviral activity.
Advantages And Limitations For Lab Experiments
The use of tert-butyl N-[3-(propylamino)propyl]carbamate in laboratory experiments has several advantages. It is relatively non-toxic and is easy to obtain and use. It is also relatively inexpensive and can be used in a wide range of experiments. The main limitation of tert-butyl N-[3-(propylamino)propyl]carbamate is that it is not very stable, and can degrade over time.
Future Directions
There are a number of potential future directions for the use of tert-butyl N-[3-(propylamino)propyl]carbamate. It could be used to develop new drugs and therapies, as well as new analytical techniques. It could also be used to study enzyme kinetics and to develop new catalysts. Additionally, it could be used to synthesize new organic compounds, and to study the biochemical and physiological effects of different compounds.
Synthesis Methods
Tert-butyl N-[3-(propylamino)propyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol with 3-aminopropylamine and carbamic acid. This reaction is carried out in the presence of a catalyst, such as potassium carbonate, and produces a tert-butyl ester of 3-aminopropylamine. This ester can then be reacted with carbamic acid to form tert-butyl N-[3-(propylamino)propyl]carbamate.
Scientific Research Applications
Tert-butyl N-[3-(propylamino)propyl]carbamate is widely used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs and therapies. It is also used in the study of enzyme kinetics and the development of new analytical techniques.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(propylamino)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromopropylamine, followed by the addition of propylamine.", "Starting Materials": [ "tert-butyl carbamate", "3-bromopropylamine", "propylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form tert-butyl N-[3-(bromopropyl)propyl]carbamate.", "Step 2: The resulting product from step 1 is then reacted with propylamine in the presence of a catalyst such as palladium on carbon to form tert-butyl N-[3-(propylamino)propyl]carbamate." ] } | |
CAS RN |
213327-33-4 |
Product Name |
tert-butyl N-[3-(propylamino)propyl]carbamate |
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



